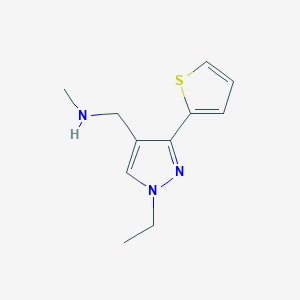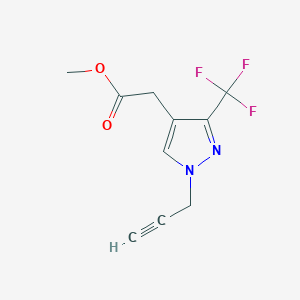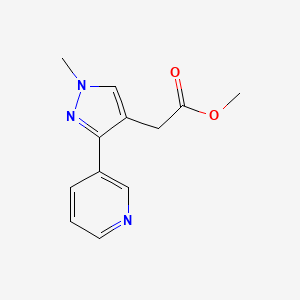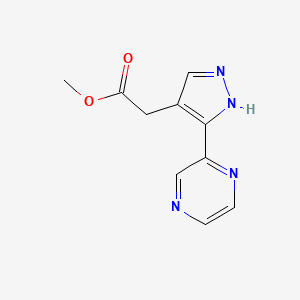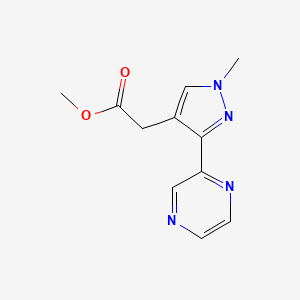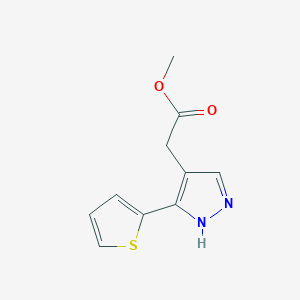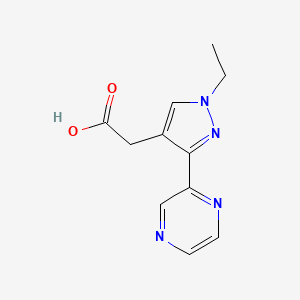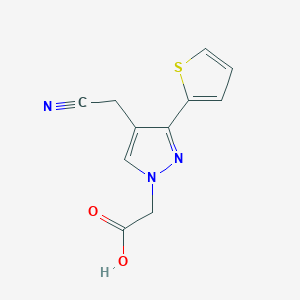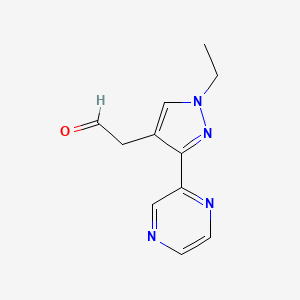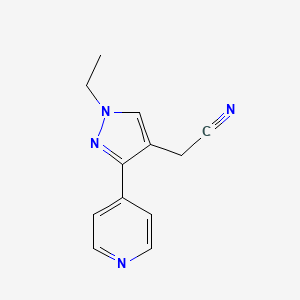
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
Vue d'ensemble
Description
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile, also known as 2-E-PPA, is an organic compound belonging to the pyridine family. It is a colorless liquid with a boiling point of 215°C and a melting point of -19°C. 2-E-PPA has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, as a reagent in biochemistry, and as a fluorescent probe in fluorescence microscopy.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity : A compound incorporating 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile was synthesized, leading to various heterocycles such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. Some synthesized compounds showed antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).
Molecular Docking and Screening : A series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Catalytic Applications : Compounds such as 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine were used to create Ni(II) and Fe(II) complexes, which acted as catalysts for the transfer hydrogenation of ketones in 2-propanol, showing conversion rates of 58%–84% within 48 hours (Magubane et al., 2017).
Antitumor and Antimicrobial Activities : Novel pyrazolo[3,4-b]pyridine derivatives were synthesized and displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Some compounds also showed antitumor activity against liver cell lines (El-Borai et al., 2012).
Antimicrobial and Antimycobacterial Activities : Pyridine 3-carboxillic acid derivatives were synthesized and screened for antimycobacterial activity. The synthesized compounds demonstrated significant antimycobacterial activity, with some compounds showing inhibitory activity against various bacterial strains (R.V.Sidhaye et al., 2011).
Propriétés
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-9-11(3-6-13)12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHXOQOHPCMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



